1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate
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Overview
Description
1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, a methanesulfonyl group, and a phenyl group attached to a butenolate backbone
Preparation Methods
The synthesis of 1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate typically involves the diazotization of an amine precursor followed by the introduction of the methanesulfonyl group. The reaction conditions often require a low-temperature environment to stabilize the diazonium intermediate. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The diazonium group can be substituted with nucleophiles to form a wide range of products. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive, allowing the compound to participate in electrophilic substitution reactions. The methanesulfonyl group enhances the compound’s stability and reactivity, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
1-Diazonio-1-(methanesulfonyl)-4-phenylbut-1-en-2-olate can be compared with similar compounds such as:
1-Diazonio-1-(phenylsulfonyl)-1,5-hexadien-2-olate: Similar structure but with a different sulfonyl group.
1-Diazonio-1-(4-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate: Contains a methyl-substituted benzene ring.
1-Diazonio-1-(2-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate: Another methyl-substituted variant. These compounds share similar reactivity patterns but differ in their specific substituents, which can influence their chemical behavior and applications.
Properties
CAS No. |
138529-94-9 |
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Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
1-diazo-1-methylsulfonyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C11H12N2O3S/c1-17(15,16)11(13-12)10(14)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
WGMMWXBLGUAUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(=[N+]=[N-])C(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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